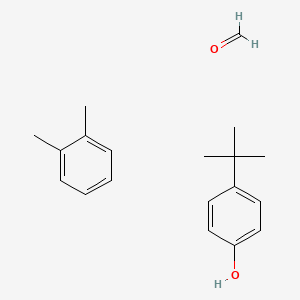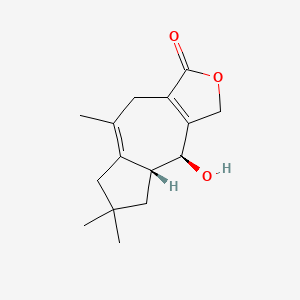
Anhydrolactarorufin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrolactarorufin A is a sesquiterpenoid compound isolated from certain species of the Lactarius genus, particularly Lactarius torminosus and Lactarius trivialis Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anhydrolactarorufin A typically involves the extraction from natural sources, such as Lactarius mushrooms. The process includes:
Extraction: Fresh or frozen mushrooms are subjected to solvent extraction using organic solvents like methanol or ethanol.
Characterization: The isolated compound is characterized using spectroscopic methods like IR and NMR spectroscopy to confirm its structure.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions: Anhydrolactarorufin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Anhydrolactarorufin A has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Anhydrolactarorufin A involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by:
Binding to Enzymes: this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Modulating Signaling Pathways: The compound can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Anhydrolactarorufin A can be compared with other sesquiterpenoids isolated from Lactarius species, such as:
- Lactarorufin A
- Blennin C
- Deconjugated Blennin A
- 15-Hydroxyblennin A
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. While other sesquiterpenoids share some similarities, this compound’s specific interactions with molecular targets set it apart .
Propriétés
Numéro CAS |
58757-92-9 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(8aR,9S)-9-hydroxy-5,7,7-trimethyl-1,4,6,8,8a,9-hexahydroazuleno[5,6-c]furan-3-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-9-12(7-18-14(9)17)13(16)11-6-15(2,3)5-10(8)11/h11,13,16H,4-7H2,1-3H3/t11-,13+/m1/s1 |
Clé InChI |
NSTRZEDMEPEPFC-YPMHNXCESA-N |
SMILES isomérique |
CC1=C2CC(C[C@H]2[C@@H](C3=C(C1)C(=O)OC3)O)(C)C |
SMILES canonique |
CC1=C2CC(CC2C(C3=C(C1)C(=O)OC3)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
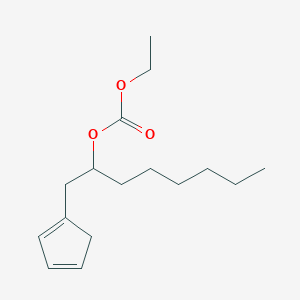
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
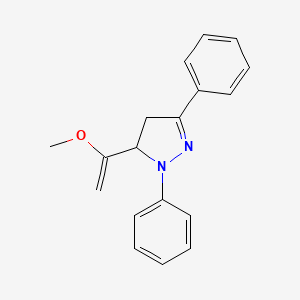
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
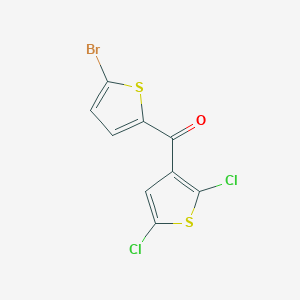
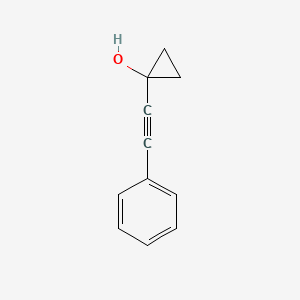
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
